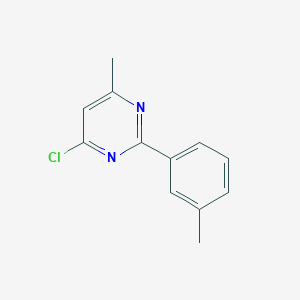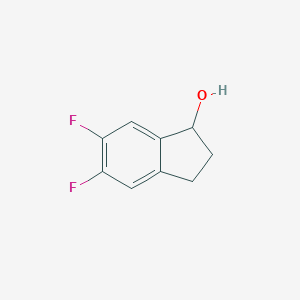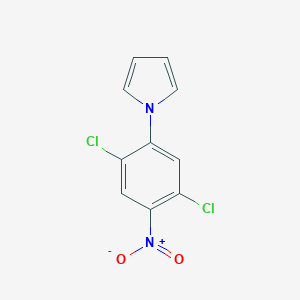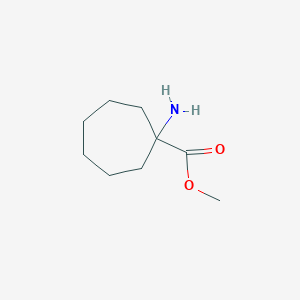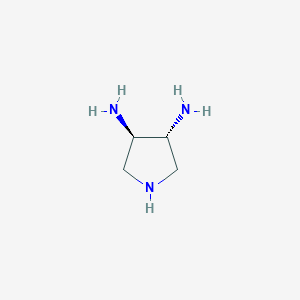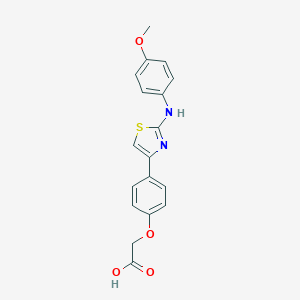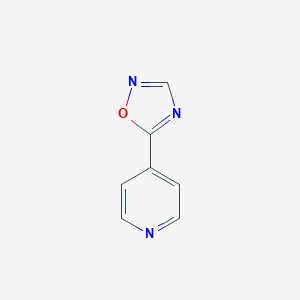
5-(Pyridin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-4-yl)-1,2,4-oxadiazole, commonly known as PO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its versatile applications. PO is a five-membered ring compound that contains nitrogen, oxygen, and carbon atoms, making it a potent pharmacophore.
Mécanisme D'action
The mechanism of action of PO is not fully understood. However, it has been reported to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and interaction with receptors. For example, PO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. PO has also been reported to inhibit the activity of monoamine oxidase, an enzyme that catalyzes the breakdown of monoamine neurotransmitters.
Biochemical and Physiological Effects:
PO has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). PO has also been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, PO has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its anti-inflammatory and anti-tumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PO in lab experiments include its high potency, low toxicity, and ease of synthesis. However, there are also some limitations associated with the use of PO. For example, it has been reported to exhibit poor solubility in water, which may limit its applicability in certain experiments. Additionally, PO has been reported to exhibit some instability under certain conditions, which may affect its activity.
Orientations Futures
There are several future directions for the study of PO. One potential direction is the development of novel derivatives of PO with improved pharmacological properties. Another direction is the investigation of the potential of PO as a therapeutic agent for various diseases, including Alzheimer's disease, cancer, and depression. Additionally, the development of new synthetic methods for the preparation of PO may facilitate its use in various applications. Finally, the elucidation of the mechanism of action of PO may provide insights into its potential applications in medicinal chemistry.
Conclusion:
In conclusion, 5-(Pyridin-4-yl)-1,2,4-oxadiazole is a promising compound with versatile applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on PO may lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of PO can be achieved through various methods, including the reaction of 4-pyridinecarboxylic acid hydrazide with ethyl chloroacetate and sodium ethoxide, followed by cyclization with phosphorus oxychloride. Alternatively, PO can be synthesized through the reaction of 4-pyridinecarboxylic acid hydrazide with methyl chloroformate and sodium hydroxide, followed by cyclization with phosphorus oxychloride. Both methods have been reported to yield high purity and high yield of PO.
Applications De Recherche Scientifique
PO has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, antitumor, and antimicrobial activities. PO has also been studied for its potential as an anti-Alzheimer's agent, as it has been shown to inhibit the formation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease. Additionally, PO has been reported to exhibit potent monoamine oxidase inhibitory activity, making it a potential candidate for the treatment of depression.
Propriétés
Numéro CAS |
162704-68-9 |
|---|---|
Nom du produit |
5-(Pyridin-4-yl)-1,2,4-oxadiazole |
Formule moléculaire |
C7H5N3O |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H5N3O/c1-3-8-4-2-6(1)7-9-5-10-11-7/h1-5H |
Clé InChI |
YBZAPCTXZPUFPS-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=NC=NO2 |
SMILES canonique |
C1=CN=CC=C1C2=NC=NO2 |
Synonymes |
Pyridine, 4-(1,2,4-oxadiazol-5-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Methylthio)benzo[d]thiazol-2-amine](/img/structure/B69771.png)
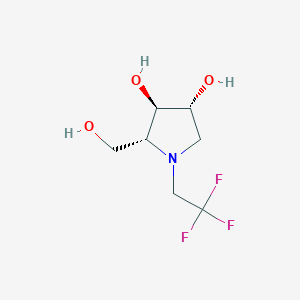
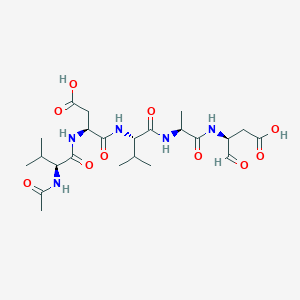
![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)
![Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B69777.png)
